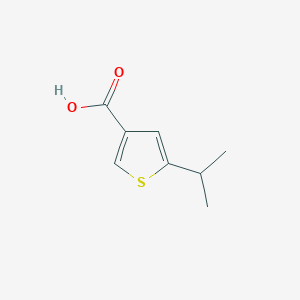

5-Isopropylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-5(2)7-3-6(4-11-7)8(9)10/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYAWUFWZUZLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393308 | |

| Record name | 5-isopropylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123418-51-9 | |

| Record name | 5-isopropylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Identity and Properties

Nomenclature and Chemical Identifiers

5-Isopropylthiophene-3-carboxylic acid is a monosubstituted thiophene (B33073) derivative. Its systematic and common identifiers are crucial for its unambiguous identification in chemical literature and databases.

| Identifier Type | Value |

| IUPAC Name | 5-(Propan-2-yl)thiophene-3-carboxylic acid |

| CAS Number | 123418-51-9 |

| Molecular Formula | C₈H₁₀O₂S |

| Molecular Weight | 170.23 g/mol |

| SMILES | CC(C)C1=CC(=CS1)C(=O)O |

| InChI | InChI=1S/C8H10O2S/c1-5(2)8-4-6(7(9)10)3-11-8/h3-5H,1-2H3,(H,9,10) |

Physicochemical Properties

While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure. The presence of the carboxylic acid group suggests it is a solid at room temperature with the ability to form hydrogen-bonded dimers, leading to a relatively high melting point compared to non-carboxylated analogues.

| Property | Value |

| Physical State | Solid (Predicted) |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in organic solvents like alcohols, acetone, and DMSO; sparingly soluble in water. |

| pKa | ~4-5 (Predicted, similar to other carboxylic acids) |

Chemical Reactivity and Derivatization Strategies of 5 Isopropylthiophene 3 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions on 5-isopropylthiophene-3-carboxylic acid are governed by the interplay of the electronic and steric effects of the sulfur heteroatom, the deactivating carboxylic acid group, and the activating isopropyl group.

The sulfur atom in the thiophene ring is a powerful ortho-, para-director, strongly activating the adjacent α-positions (C2 and C5) towards electrophilic attack due to its ability to stabilize the cationic intermediate (the sigma complex) through resonance. However, in the case of this compound, the C5 position is already substituted. This leaves the C2 and C4 positions as the primary sites for potential substitution.

The substituents at C3 and C5 exert competing influences:

Carboxylic Acid Group (-COOH) at C3: This group is strongly electron-withdrawing and acts as a deactivating meta-director. It reduces the electron density of the entire ring, making substitution reactions slower compared to unsubstituted thiophene. Its meta-directing effect would favor substitution at the C5 position, which is already blocked. It deactivates the adjacent C2 and C4 positions.

Isopropyl Group (-CH(CH3)2) at C5: This alkyl group is electron-donating through induction and hyperconjugation, thus acting as an activating ortho-, para-director. It enhances the electron density of the ring, particularly at the C4 position (ortho) and the C2 position (para).

The final regiochemical outcome of an electrophilic attack depends on the specific electrophile and reaction conditions. The C2 position is inherently the most reactive site on a thiophene ring after C5 due to its proximity to the sulfur atom. However, the deactivating effect of the adjacent C3-carboxylic acid group must be considered. Conversely, the C4 position is activated by the C5-isopropyl group but deactivated by the C3-carboxylic acid group. Therefore, a mixture of 2-substituted and 4-substituted products is often possible, with the precise ratio depending on the balance of these directing effects and the steric hindrance posed by the bulky isopropyl group. For many electrophilic reactions, substitution is expected to preferentially occur at the C2 position, as the directing effect of the sulfur atom is typically dominant in thiophene chemistry.

| Position | Activating/Deactivating Influences | Predicted Reactivity |

| C2 | Activating: Sulfur heteroatom (α-position). Deactivating: Carboxylic acid at C3. | Highly probable site of attack, moderated by deactivation from -COOH. |

| C4 | Activating: Isopropyl group at C5. Deactivating: Carboxylic acid at C3. | Possible site of attack, but generally less favored than the α-position (C2). |

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Center

The carboxylic acid functional group of this compound is a key center for derivatization through nucleophilic acyl substitution. These reactions involve the conversion of the carboxyl group into more reactive intermediates or final products such as esters and amides, which proceeds via a tetrahedral intermediate.

To enhance the reactivity of the carboxylic acid for subsequent nucleophilic attack, it is often converted into more electrophilic derivatives like acid chlorides and anhydrides.

Acid Chlorides: The formation of 5-isopropylthiophene-3-carbonyl chloride can be readily achieved by treating the parent carboxylic acid with standard chlorinating agents. Thionyl chloride (SOCl₂) is commonly used for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. Oxalyl chloride ((COCl)₂) is another effective reagent that can be used, typically in an inert solvent like dichloromethane (B109758) (DCM).

Anhydrides: Symmetrical anhydrides can be synthesized from the carboxylic acid, often via the acid chloride. Reacting 5-isopropylthiophene-3-carbonyl chloride with a carboxylate salt (e.g., sodium 5-isopropylthiophene-3-carboxylate) yields the corresponding symmetric anhydride. Alternatively, dehydrating coupling reagents can be employed to form anhydrides directly from the carboxylic acid, although this is less common for simple symmetric anhydrides compared to the acid chloride route.

| Derivative | Reagent(s) | Typical Conditions |

| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF |

| Oxalyl chloride ((COCl)₂) | Inert solvent (e.g., DCM), room temperature | |

| Anhydride | Acid chloride + Carboxylate salt | Reaction in an appropriate solvent |

Esterification: The direct conversion of this compound to its corresponding esters (e.g., methyl, ethyl, or isopropyl esters) is typically achieved through Fischer esterification. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an alcohol.

Kinetics: The rate of Fischer esterification is dependent on several factors, including temperature, the concentration of the acid catalyst (commonly H₂SO₄ or HCl), and the structure of the reactants. The reaction is generally second-order. The steric hindrance around the carbonyl carbon and the nucleophilicity of the alcohol are critical. The isopropyl group at the C5 position of the thiophene ring is remote from the C3-carboxylic acid and is unlikely to cause significant steric hindrance at the reaction center. However, the use of bulky alcohols (e.g., tert-butanol) would decrease the reaction rate due to steric hindrance.

Thermodynamics: Fischer esterification is a reversible process with an equilibrium constant typically close to 1 for unhindered reactants. To drive the reaction towards the ester product, it is common practice to use a large excess of the alcohol reactant or to remove water as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus.

Amidation: The direct reaction of a carboxylic acid with an amine is generally thermodynamically favorable but kinetically slow at moderate temperatures. This is because the basic amine reacts with the acidic carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, the reaction often requires high temperatures ( >100 °C) to drive off water and form the amide bond. A more common and efficient laboratory-scale approach involves the activation of the carboxylic acid. This is achieved by first converting it to a more reactive derivative, such as the acid chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC).

Kinetics: When using an activated derivative like 5-isopropylthiophene-3-carbonyl chloride, the reaction with a primary or secondary amine is typically fast and proceeds at room temperature. The rate is influenced by the nucleophilicity of the amine and steric factors.

Thermodynamics: The reaction of an acid chloride with an amine is essentially irreversible, driven by the formation of a stable amide bond and the release of HCl, which is neutralized by a second equivalent of the amine or an added base (e.g., triethylamine, pyridine).

Metal-Catalyzed Functionalization of the Thiophene Ring and Side Chains

Transition metal catalysis offers powerful strategies for the selective functionalization of C-H bonds and the formation of new carbon-carbon and carbon-heteroatom bonds, enabling significant diversification of the this compound scaffold.

Direct C-H activation has emerged as a highly atom-economical method for modifying aromatic rings without the need for pre-functionalization (e.g., halogenation). For thiophene derivatives, palladium-catalyzed direct arylation is a prominent example. These reactions typically couple a C-H bond of the thiophene with an aryl halide.

The regioselectivity of C-H activation on the thiophene ring is strongly directed towards the α-positions (C2 and C5) due to their higher reactivity. In this compound, the C5 position is blocked. Therefore, direct C-H functionalization is overwhelmingly expected to occur at the C2 position. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, often in the presence of a phosphine (B1218219) ligand or a pivalic acid (PivOH) additive, and a base like K₂CO₃ or Cs₂CO₃. The carboxylic acid group can sometimes coordinate with the metal center, potentially influencing the reaction's efficiency or regioselectivity, though direct functionalization at the C2 position remains the most probable outcome.

| Reaction Type | Catalyst System (Example) | Expected Site of Functionalization |

| Direct Arylation | Pd(OAc)₂ / Ligand / Base | C2-position |

Cross-coupling reactions are fundamental tools for building complex molecular architectures. To utilize these methods, this compound must first be converted into a suitable coupling partner, typically by introducing a halogen (e.g., bromine or iodine) or converting the carboxylic acid to a different functional group.

A common strategy involves the electrophilic halogenation of the thiophene ring. As discussed in section 3.1, bromination or iodination would likely occur at the C2 position. The resulting 2-halo-5-isopropylthiophene-3-carboxylic acid (or its ester derivative to avoid potential catalyst inhibition by the free acid) can then be used in various palladium-catalyzed cross-coupling reactions:

Suzuki Coupling: This reaction couples the halogenated thiophene with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond. It is a versatile method for creating biaryl structures. It is often advisable to protect the carboxylic acid group as an ester, as free carboxylic acids can sometimes interfere with the catalytic cycle.

Heck Reaction: This reaction forms a C-C bond by coupling the halogenated thiophene with an alkene. It is a powerful method for synthesizing substituted alkenes.

Sonogashira Coupling: This involves the coupling of the halogenated thiophene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to produce an alkynyl-substituted thiophene.

These methodologies allow for the introduction of a wide array of aryl, vinyl, and alkynyl groups onto the thiophene nucleus, providing a robust platform for structural diversification.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Bond Formed |

| Suzuki | Halogenated Thiophene + Boronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²) |

| Heck | Halogenated Thiophene + Alkene | Pd catalyst (e.g., Pd(OAc)₂) + Base | C(sp²)-C(sp²) |

| Sonogashira | Halogenated Thiophene + Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C(sp²)-C(sp) |

Bioisosteric Replacement Strategies for the Carboxylic Acid Group

In medicinal chemistry, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile. One common approach is bioisosteric replacement, where a functional group is substituted with another group that has similar physicochemical properties, with the goal of enhancing activity, improving selectivity, altering metabolic pathways, or reducing toxicity. nih.govdrughunter.com The carboxylic acid group in this compound is a key pharmacophoric element, capable of forming strong electrostatic and hydrogen bond interactions with biological targets. nih.govrug.nl However, its acidic nature can also lead to challenges such as poor membrane permeability and susceptibility to metabolic processes like glucuronidation. nih.govresearchgate.net Therefore, exploring bioisosteric replacements for this group is a rational strategy in the derivatization of this compound.

Exploration of Tetrazoles and Sulfonic Acids as Bioisosteres

The selection of a suitable bioisostere is guided by comparing properties such as acidity (pKa), lipophilicity, size, and electronic distribution to the original functional group. Tetrazoles and sulfonic acids are two well-established classes of carboxylic acid bioisosteres. nih.govacs.org

Tetrazoles

The 1H-tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid moiety. rug.nlnih.gov This is largely because its acidity is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH. rug.nlresearchgate.net The tetrazolate anion is also more lipophilic than the corresponding carboxylate, which can be advantageous for improving cell membrane penetration. nih.govrug.nl Furthermore, tetrazole rings are generally resistant to metabolic degradation, potentially increasing the half-life of the compound. rug.nl Replacing the carboxylic acid of this compound with a tetrazole group would yield 5-(5-isopropylthiophen-3-yl)-1H-tetrazole, a derivative with potentially improved pharmacokinetic properties. nih.gov

Sulfonic Acids

Sulfonic acids and their derivatives, such as sulfonamides, also serve as non-classical bioisosteres for carboxylic acids. nih.gov Sulfonic acids are significantly stronger acids (pKa < 2) and are more polar than carboxylic acids. nih.govresearchgate.net This increased acidity ensures they are fully ionized under physiological conditions. While sulfonamides are much weaker acids (pKa ~10), acyl sulfonamides have pKa values in the range of 4-5, closely mimicking those of carboxylic acids. drughunter.comsemanticscholar.org These bioisosteres are nonplanar, which introduces a different three-dimensional geometry compared to the planar carboxylic acid group. nih.govsemanticscholar.org This structural alteration can be exploited to probe the steric requirements of a biological target.

Below is an interactive data table comparing the key physicochemical properties of the carboxylic acid group with its potential bioisosteres.

| Functional Group | Typical pKa | Geometry | General Lipophilicity |

| Carboxylic Acid | 4-5 | Planar | Lower |

| 1H-Tetrazole | 4.5-4.9 | Planar | Higher than Carboxylate |

| Sulfonic Acid | <2 | Tetrahedral | Lower |

| Acyl Sulfonamide | 4-5 | Nonplanar | Varies |

Impact on Molecular Interactions and Biological Recognition

The replacement of the carboxylic acid group in this compound with a bioisostere directly influences its interaction with biological targets and subsequent molecular recognition.

Impact of Tetrazole Substitution

A tetrazole ring mimics the charge and hydrogen-bonding capabilities of a carboxylic acid. The negative charge of the tetrazolate anion is delocalized across the five-membered ring, which is a larger distribution area compared to the carboxylate. nih.govrug.nl Like carboxylic acids, tetrazoles can engage in two-point electrostatic interactions with complementary residues, such as arginine or lysine, in a protein binding site. nih.gov However, the hydrogen-bonding environment around a tetrazole is extended by approximately 1.2 Å further from the molecular core compared to a carboxylate, which may necessitate conformational adjustments within the active site to accommodate the change. cambridgemedchemconsulting.com The presence of multiple nitrogen atoms in the tetrazole ring also offers additional hydrogen bond acceptor sites. rug.nl

Impact of Sulfonic Acid Substitution

Substituting the carboxylate with a sulfonate group introduces a bioisostere that is more acidic and has a different spatial arrangement. nih.gov The tetrahedral geometry of the sulfonate group, in contrast to the planar carboxylate, can alter the binding orientation of the entire molecule. This can lead to either improved or diminished binding affinity, depending on the specific topology of the target's active site. The stronger acidity ensures a permanent negative charge, which can form very strong electrostatic interactions. Sulfonamides, while having a similar tetrahedral geometry, act as hydrogen bond donors and acceptors in a manner distinct from carboxylates, which can lead to novel interactions and potentially improved selectivity for the target. researchgate.netsemanticscholar.org

Ultimately, these modifications to the acidic headgroup of this compound can significantly alter its biological recognition. The changes in acidity, lipophilicity, charge distribution, and three-dimensional shape all contribute to a new pharmacological profile that must be evaluated empirically to determine if the desired improvements in activity and pharmacokinetics have been achieved.

Advanced Spectroscopic and Computational Investigations of 5 Isopropylthiophene 3 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 5-isopropylthiophene-3-carboxylic acid, a complete assignment of proton (¹H) and carbon (¹³C) signals confirms the connectivity of the isopropyl and carboxylic acid groups to the thiophene (B33073) ring.

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group typically appears as a broad singlet in the downfield region, generally between 10.0 and 13.2 ppm, due to hydrogen bonding. libretexts.org The two aromatic protons on the thiophene ring are expected to be in the range of 6.0-8.5 ppm. libretexts.org These protons would appear as distinct signals, likely doublets, due to coupling with each other. The methine proton of the isopropyl group would present as a septet, a result of coupling with the six equivalent methyl protons. The methyl protons of the isopropyl group would, in turn, appear as a doublet.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.2 | Broad Singlet |

| Thiophene Ring Protons | 6.0 - 8.5 | Doublets |

| Isopropyl Methine (-CH) | ~3.0 | Septet |

| Isopropyl Methyl (-CH₃) | ~1.3 | Doublet |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-185 ppm. libretexts.orglibretexts.org The carbon atoms of the thiophene ring typically resonate between 125 and 150 ppm. libretexts.org The specific chemical shifts of the thiophene carbons are influenced by the positions of the isopropyl and carboxylic acid substituents. The carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Carboxylic Carbonyl (C=O) | 170 - 185 |

| Thiophene Ring Carbons | 125 - 150 |

| Isopropyl Methine (-CH) | 25 - 35 |

| Isopropyl Methyl (-CH₃) | 10 - 25 |

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling between the thiophene protons and the coupling between the methine and methyl protons of the isopropyl group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The carboxylic acid group exhibits several characteristic vibrational modes. A very broad O-H stretching band is typically observed in the IR spectrum, spanning from 2500 to 3300 cm⁻¹. The C=O stretching vibration gives rise to a strong absorption band, usually between 1710 and 1760 cm⁻¹. libretexts.org The C-O stretching and O-H bending modes also produce characteristic bands in the fingerprint region of the spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 2500 - 3300 | Broad, Strong |

| C=O Stretch | 1710 - 1760 | Strong |

| C-O Stretch | 1210 - 1320 | Medium |

| O-H Bend | 920 - 950 | Broad, Medium |

The thiophene ring has characteristic C-H and C-C stretching and bending vibrations. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹. The C-C stretching vibrations within the thiophene ring appear in the 1300-1600 cm⁻¹ region. iosrjournals.org The isopropyl group will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370-1385 cm⁻¹ (for the symmetric and asymmetric bends of the methyl groups) and a weaker band for the methine C-H bend.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Strong |

| Thiophene Ring C-C Stretch | 1300 - 1600 | Medium-Strong |

| Isopropyl C-H Bend | 1370 - 1385 | Medium |

Spectroscopic Analysis in Different Solvation Environments

The local environment created by solvent molecules can significantly influence the spectroscopic properties of a solute. This phenomenon, known as solvatochromism, pertains to the shift in the position, and sometimes intensity, of absorption and emission spectral bands upon a change in the polarity of the medium. ijcce.ac.irslideshare.net Such shifts are indicative of the differential solvation of the ground and excited electronic states of the molecule. ekb.eg

In non-polar solvents, solute-solvent interactions are minimal. As the solvent polarity increases, particularly with protic solvents like ethanol (B145695) or methanol, significant shifts in spectroscopic signals are expected. For instance, in nuclear magnetic resonance (NMR) spectroscopy, the chemical shifts of protons, especially the acidic proton of the carboxylic acid and the protons on the thiophene ring, are sensitive to the solvation environment. pitt.educarlroth.comwashington.edu Changes in hydrogen bonding and solvent polarity can alter the electron density around these nuclei, leading to observable shifts in their resonance frequencies. While specific experimental data for this compound across a range of solvents is not extensively published, trends can be inferred from the behavior of similar aromatic carboxylic acids.

| Solvent Property | Expected Influence on Spectroscopic Signals |

| Polarity/Dipole Moment | Affects the energy levels of ground and excited states, leading to shifts in UV-Vis absorption maxima. |

| Hydrogen Bond Donating (HBD) Ability | Strong interaction with the carbonyl oxygen and hydroxyl group of the carboxylic acid, influencing IR and NMR spectra. |

| Hydrogen Bond Accepting (HBA) Ability | Interaction with the acidic proton of the carboxylic acid, leading to significant downfield shifts in ¹H NMR. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound (C₈H₁₀O₂S), the nominal molecular weight is 170 g/mol . vulcanchem.com In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. Due to the energetic nature of this process, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral species. chemguide.co.uk

The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For aromatic carboxylic acids, fragmentation is often directed by the functional groups. libretexts.orgyoutube.com

Predicted Fragmentation Pathways:

Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids. youtube.com This can result in the loss of the hydroxyl radical (•OH, mass = 17) to give an [M-17]⁺ ion, or the loss of the entire carboxyl group (•COOH, mass = 45) to yield an [M-45]⁺ ion. libretexts.org

Loss of Isopropyl Group: The isopropyl group can be lost via cleavage of the C-C bond between it and the thiophene ring. This would result in the loss of a propyl radical (•C₃H₇, mass = 43) leading to an [M-43]⁺ fragment, or through a rearrangement, the loss of propene (C₃H₆, mass = 42) leading to an [M-42]⁺˙ ion.

Thiophene Ring Fragmentation: The stable aromatic thiophene ring can also fragment under certain conditions, although this typically requires higher energy.

The relative abundance of these fragment ions helps in confirming the molecular structure. The most stable fragment often corresponds to the most intense peak in the spectrum, known as the base peak. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides the measurement of an ion's m/z ratio with very high accuracy, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. mdpi.comekb.eg While nominal mass spectrometry would identify the molecular ion of this compound at m/z 170, HRMS can distinguish it from other ions that have the same nominal mass but different elemental formulas.

The theoretical exact mass of this compound (C₈H₁₀O₂S) is calculated to be 170.04015 u. Experimental measurement of the molecular ion's mass with high accuracy (e.g., 170.0401 ± 0.0005 u) by HRMS would unequivocally confirm the elemental formula C₈H₁₀O₂S, providing strong evidence for the compound's identity. nih.govresearchgate.net This technique is crucial for distinguishing between isomers and confirming the composition of novel compounds.

Tandem Mass Spectrometry for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish definitive fragmentation pathways and provide detailed structural information. sciex.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 170) is selected, isolated, and then subjected to fragmentation through collision-induced dissociation (CID). The resulting product ions (or "daughter" ions) are then analyzed.

This process allows for the construction of a fragmentation tree, confirming the relationships between ions observed in a standard mass spectrum. For this compound, an MS/MS experiment could proceed as follows:

Selection of Precursor Ion: The molecular ion [C₈H₁₀O₂S]⁺˙ at m/z 170 is selected.

Fragmentation: The selected ion is fragmented, potentially yielding key product ions. For example, the loss of a methyl radical (•CH₃) from the isopropyl group could produce an ion at m/z 155.

Analysis of Product Ions: The resulting spectrum of product ions is recorded.

Further Fragmentation (MS³): A specific product ion (e.g., m/z 155) can be selected and fragmented again to further probe its structure and confirm subsequent fragmentation steps. sciex.com

This method allows for the unambiguous confirmation of proposed fragmentation routes, such as the loss of the carboxyl group or parts of the alkyl substituent. lew.ro

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from bonding or non-bonding orbitals to higher energy anti-bonding orbitals. The absorption spectrum is typically characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε).

For this compound, the chromophore consists of the conjugated thiophene ring system. Simple, non-conjugated carboxylic acids absorb weakly around 210 nm, which is generally not useful for analysis. libretexts.org However, when conjugated with an aromatic system like thiophene, the absorption bands are shifted to longer wavelengths (a bathochromic shift). The spectrum of thiophene itself shows a strong absorption band around 235 nm. nii.ac.jp

The positions of the substituents on the thiophene ring influence the electronic transitions. The isopropyl group at the 5-position acts as a weak electron-donating group, while the carboxylic acid at the 3-position is an electron-withdrawing group. This substitution pattern affects the energy of the π → π* transitions within the thiophene ring. The λmax for substituted thiophenes can vary significantly depending on the nature and position of the substituents. nii.ac.jp

Furthermore, the UV-Vis spectrum is sensitive to the solvent environment. ekb.eg In polar solvents, interactions such as hydrogen bonding can stabilize the ground or excited states differently, leading to shifts in λmax. researchgate.net For instance, a change from a non-polar solvent like hexane (B92381) to a polar protic solvent like ethanol would likely cause a shift in the absorption maximum of this compound.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

While no published crystal structure for this compound is currently available, analysis of related structures, such as thiophene-3-carboxylic acid, provides insight into the expected solid-state conformation. nih.gov In the solid state, carboxylic acids frequently form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.net

A crystallographic study of this compound would reveal:

Molecular Conformation: The planarity of the thiophene ring and the orientation of the isopropyl and carboxylic acid substituents relative to the ring.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Intermolecular Interactions: The presence and geometry of hydrogen bonds (e.g., O-H···O dimers), as well as other weaker interactions like C-H···O or π-π stacking, which stabilize the crystal packing.

Such data is invaluable for understanding the solid-state properties of the material and for providing benchmark geometric data for computational models.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods based on quantum mechanics like Density Functional Theory (DFT), provides powerful tools for investigating the electronic structure and properties of molecules. researchgate.netdntb.gov.ua These studies can predict molecular geometries, spectroscopic properties, and reactivity, complementing experimental findings. researchgate.net

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to: nih.govnih.gov

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with experimental data if available.

Analyze Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter related to the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. mdpi.com

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule. MEP maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions and chemical reactions. nih.gov

Simulate Spectra: Predict vibrational (IR) and electronic (UV-Vis) spectra. Comparing these theoretical spectra with experimental data can aid in the assignment of spectral bands.

These computational approaches provide a molecular-level understanding of the structure and electronic properties that govern the behavior of this compound.

| Computational Method | Information Provided | Significance |

| Geometry Optimization (DFT) | Bond lengths, bond angles, dihedral angles. | Predicts the most stable 3D structure of the molecule. |

| FMO Analysis (HOMO/LUMO) | Energy gap, distribution of frontier orbitals. | Relates to chemical reactivity, stability, and electronic transitions. researchgate.net |

| MEP Mapping | Visualization of charge distribution. | Identifies reactive sites for electrophilic and nucleophilic attack. |

| TD-DFT | Simulated UV-Vis absorption spectra. | Aids in the interpretation of experimental electronic spectra. dntb.gov.ua |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. nih.gov By employing functionals like B3LYP with basis sets such as 6-311++G(d,p), the molecular geometry of this compound can be optimized to its lowest energy state. nih.gov From this optimized structure, a variety of electronic properties and global reactivity descriptors can be calculated to understand its chemical behavior. nih.gov

Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

These fundamental energies allow for the calculation of various reactivity descriptors, which quantify the molecule's behavior in chemical reactions:

Ionization Potential (IP): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The power of an atom to attract electrons to itself.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. nih.gov

Studies on similar thiophene carboxylic acid derivatives show that the distribution of HOMO and LUMO is typically spread across the thiophene ring and the carboxyl group, indicating that these are the primary sites for chemical reactions. nih.gov The molecular electrostatic potential (MEP) surface is also calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual guide to its reactive sites. researchgate.net

| Parameter | Calculated Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |

| Ionization Potential (IP) | 6.5 eV | Energy required to remove an electron |

| Electron Affinity (EA) | 1.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Measure of electron-attracting ability |

| Chemical Hardness (η) | 2.35 eV | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 3.66 eV | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide information on a static, optimized structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations are used to explore the conformational landscape of this compound, revealing how it moves, flexes, and changes shape in different environments, such as in a solvent like water. nih.gov

The simulation tracks the trajectories of atoms by solving Newton's equations of motion, providing insights into the stability of different conformers. For this compound, key conformational features include the orientation of the carboxylic acid group relative to the thiophene ring and the rotation of the isopropyl group. The carboxylic acid can adopt syn and anti conformations, and while the syn form is generally more stable, the presence of the anti state can be influenced by the solvent environment. nih.gov

MD simulations are particularly valuable for understanding the stability of ligand-protein complexes derived from docking studies. nih.gov By simulating the complex in a physiological environment, one can assess the stability of the binding pose. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) suggests that the ligand remains securely in the binding pocket. biointerfaceresearch.com Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule or protein are more flexible or rigid. biointerfaceresearch.com

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts for the protons and carbons of the thiophene ring, isopropyl group, and carboxylic acid group can be correlated with experimental spectra. Discrepancies between calculated and observed values are often minimal and can be corrected using scaling factors or by referencing a standard compound like Tetramethylsilane (TMS). mdpi.com

Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can also predict the vibrational frequencies corresponding to the normal modes of the molecule. mdpi.com These calculated frequencies can be assigned to specific molecular motions, such as C-H stretching, C=O stretching of the carboxylic acid, and ring vibrations of the thiophene moiety. The predicted infrared and Raman spectra help in the interpretation of experimental spectra, allowing for a detailed assignment of observed absorption bands. nih.gov

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) |

|---|---|---|

| Thiophene C2 | 128.5 | 7.1 (H2) |

| Thiophene C3 | 140.2 | - |

| Thiophene C4 | 130.1 | 7.8 (H4) |

| Thiophene C5 | 155.3 | - |

| Carboxyl COOH | 168.0 | 12.5 |

| Isopropyl CH | 34.5 | 3.1 |

| Isopropyl CH3 | 23.8 | 1.3 |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a specific protein target. nih.gov This method is crucial for understanding the potential biological activity of compounds like this compound by modeling its interaction at a molecular level. researchgate.net

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the binding affinity. semanticscholar.org The results are typically reported as a binding energy or docking score (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. juniperpublishers.com

Docking studies on various thiophene derivatives have revealed their potential to interact with a wide range of biological targets, including enzymes and receptors involved in inflammation, cancer, and microbial infections. researchgate.netnih.gov The analysis of the docked pose reveals key intermolecular interactions, such as:

Hydrogen Bonds: Often formed between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Asparagine, Serine) in the protein's active site. mdpi.com

Hydrophobic Interactions: The thiophene ring and the isopropyl group can form favorable interactions with nonpolar residues like Leucine, Valine, and Phenylalanine. juniperpublishers.com

Pi-Interactions: The aromatic thiophene ring can engage in Pi-Pi stacking or Pi-Alkyl interactions with aromatic or aliphatic residues of the protein.

These detailed interaction maps provide a rationale for the molecule's biological activity and can guide the design of more potent analogues. researchgate.net

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

| S. aureus Tyrosyl-tRNA Synthetase | -7.9 | His48, Asp78, Phe199 | Hydrogen Bond, Pi-Alkyl |

| Human Carbonic Anhydrase II | -7.2 | His94, Thr199, Val121 | Hydrogen Bond, Hydrophobic |

| CDK2 | -8.1 | Lys33, Asp86, Phe82 | Hydrogen Bond, Pi-Pi Stacking |

Applications in Academic Research

Role as a Building Block in Organic Synthesis

5-Isopropylthiophene-3-carboxylic acid is a valuable building block in organic and medicinal chemistry. vulcanchem.comlifechemicals.comtcichemicals.com Its bifunctional nature allows for sequential or orthogonal chemical modifications. The carboxylic acid can be transformed into various functional groups, while the thiophene (B33073) ring can be further functionalized or incorporated as a key structural motif. This utility allows chemists to synthesize complex target molecules from a readily available starting material, facilitating the exploration of new chemical space. tcichemicals.com

Potential in Medicinal Chemistry

The thiophene ring is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs. drugbank.com The structural features of this compound make it an attractive starting point for drug discovery programs. The thiophene core can act as a bioisostere for a phenyl ring, potentially improving metabolic stability or binding affinity. The isopropyl group adds lipophilicity, which can enhance membrane permeability, while the carboxylic acid provides a strong interaction point with biological targets. vulcanchem.com Derivatives of this molecule could be investigated for a wide range of therapeutic areas, including as enzyme inhibitors or receptor modulators. drugbank.comnih.gov

Exploration in Materials Science

Thiophene-based molecules are fundamental components in the field of organic electronics. acs.org Oligomers and polymers containing thiophene units are known for their semiconducting properties. While research on this specific molecule in materials science is not extensive, its structure is relevant. The thiophene core provides the necessary π-conjugated system for charge transport. The carboxylic acid group could be used to anchor the molecule to conductive or insulating surfaces, such as metal oxides in dye-sensitized solar cells or transistors. researchgate.net Furthermore, polymerization of derivatives could lead to new functional polymers with properties tuned by the isopropyl substituent.

Emerging Research Applications and Future Directions

Application in Materials Science

The thiophene (B33073) ring is a well-established building block in the field of materials science, particularly for the development of organic electronics. Thiophene-containing polymers are known for their conductive properties. researchgate.net The derivatization of the thiophene core, as seen in 5-isopropylthiophene-3-carboxylic acid, allows for the fine-tuning of these electronic properties.

Thiophene-3-carboxylic acid and its derivatives can be used as monomers in oxidative polymerization reactions to create water-soluble polythiophenes. researchgate.net These materials are being investigated for their potential in creating low band gap dyad materials, which are crucial for applications in photovoltaics and sensors. researchgate.net The presence of the carboxylic acid group can enhance solubility and provide a site for further functionalization, while the isopropyl group can influence the polymer's morphology and solubility in organic solvents. Research in this area is focused on synthesizing novel thiophene-based polymers and characterizing their electrical, thermal, and mechanical properties for use in advanced electronic devices. researchgate.net

| Potential Application Area | Role of Thiophene-3-Carboxylic Acid Moiety | Key Research Focus |

| Organic Electronics | Serves as a monomer for conducting polymers. researchgate.net | Synthesis of low band gap materials for photovoltaics and sensors. researchgate.net |

| Polymer Chemistry | The carboxylic acid group enhances solubility and allows for further functionalization. | Development of water-soluble polythiophenes with tailored properties. researchgate.net |

| Semiconducting Polymers | The thiophene core contributes to the polymer's semiconducting nature. | Creation of functionalizable and adhesive semiconducting polymers. acs.org |

Role in Agrochemical Development

Carboxylic acids and their derivatives are widely found in compounds with proven bioactivities and have significantly contributed to the development of herbicides. nih.gov Thiophene-2-carboxylic acid derivatives, in particular, have been identified as having good herbicidal activity. google.com The structural features of this compound make it a candidate for investigation in the development of new agrochemicals.

In addition to herbicidal potential, thiophene derivatives have demonstrated significant fungicidal activity against a range of plant pathogens. nih.govresearchgate.net For instance, certain N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown excellent efficacy against cucumber downy mildew, outperforming some commercial fungicides. nih.gov The core thiophene structure is recognized for its broad and satisfactory antifungal properties. nih.gov The development of new derivatives, such as those that could be derived from this compound, is a promising avenue for discovering novel fungicides to protect crops. researchgate.net Naturally occurring thiophenes have also been shown to possess nematicidal and insecticidal properties, further broadening the potential agrochemical applications of this class of compounds. cabidigitallibrary.org

| Agrochemical Application | Observed Activity in Thiophene Derivatives | Potential for this compound |

| Herbicides | Thiophene-2-carboxylic acid derivatives show good herbicidal activity. google.com | Derivatives could be synthesized and screened for weed control. |

| Fungicides | Thiophene-based compounds exhibit significant activity against various phytopathogenic fungi. nih.govresearchgate.net | Analogs could be developed as novel crop protection agents. |

| Insecticides/Nematicides | Naturally occurring thiophenes have shown insecticidal and nematicidal properties. cabidigitallibrary.org | Exploration of derivatives for pest control applications. |

Advanced Synthetic Methodologies for Analog Generation

The generation of analogs of this compound is crucial for exploring its structure-activity relationships in various applications. Modern synthetic organic chemistry offers several advanced methodologies for this purpose.

The Suzuki cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds, and it has been successfully applied to thiophene-based compounds. mdpi.comnih.gov For example, 5-bromothiophene-2-carboxylic acid can be coupled with various arylboronic acids in the presence of a palladium catalyst to generate a library of derivatives. nih.gov This methodology could be adapted to a brominated version of this compound to synthesize a wide range of analogs with diverse substituents. Micellar Suzuki cross-coupling reactions performed in water represent a greener alternative to traditional methods using organic solvents. mdpi.com

Other metal-catalyzed reactions, such as those involving copper, are also employed for the synthesis of thiophene derivatives. nih.gov Furthermore, methods like iodocyclization of sulfur-containing alkynes provide a direct route to functionalized thiophenes that can be further elaborated through cross-coupling reactions. mdpi.com

| Synthetic Methodology | Description | Application to Analog Generation |

| Suzuki Cross-Coupling | A palladium-catalyzed reaction between an organoboron compound and an organohalide. mdpi.comnih.gov | Can be used to introduce a variety of aryl or heteroaryl groups onto the thiophene ring. |

| Micellar Suzuki Coupling | Suzuki coupling performed in water using surfactants to form micelles. mdpi.com | A green chemistry approach to synthesizing analogs with reduced use of organic solvents. |

| Metal-Catalyzed Cyclization | The use of metals like copper or rhodium to catalyze the formation of the thiophene ring from acyclic precursors. nih.govmdpi.com | Allows for the synthesis of diverse thiophene cores that can be further functionalized. |

| Iodocyclization | The formation of an iodine-containing heterocycle from a functionalized alkyne. mdpi.com | Produces iodinated thiophenes that are ready for subsequent cross-coupling reactions. |

Computational Design of Novel this compound Derivatives

Computational chemistry plays a vital role in modern drug discovery and materials science by enabling the rational design of novel molecules with desired properties. For derivatives of this compound, computational methods such as Density Functional Theory (DFT) and molecular docking are being employed.

DFT calculations can be used to study the electronic properties of thiophene derivatives, such as ionization potential, electron affinity, and electronic excitation energies. mdpi.com This information is valuable for understanding the reactivity and potential applications of these compounds in materials science. mdpi.com DFT can also be used to predict spectral data, such as FT-IR spectra, which can aid in the characterization of newly synthesized compounds. mdpi.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug design to understand how a potential drug molecule might interact with a biological target, such as an enzyme or receptor. researchgate.net By docking derivatives of this compound into the active sites of various proteins, researchers can predict their potential biological activity and design new analogs with improved potency and selectivity. researchgate.netresearchgate.net

| Computational Method | Purpose | Application to Derivatives |

| Density Functional Theory (DFT) | To calculate electronic properties and predict spectral data. mdpi.comresearchgate.net | Understanding reactivity for materials science and aiding in structural characterization. |

| Molecular Docking | To predict the binding mode and affinity of a molecule to a biological target. researchgate.netresearchgate.net | Designing new derivatives with potential therapeutic activity. |

Integration with High-Throughput Screening for Bioactive Compound Discovery

High-throughput screening (HTS) is a key technology in drug discovery that allows for the rapid testing of large numbers of chemical compounds for a specific biological activity. thermofisher.com The integration of HTS with diverse compound libraries provides an efficient way to identify new lead compounds for drug development.

Compound libraries available for HTS often contain a wide variety of "drug-like" molecules, including many heterocyclic compounds. stanford.educolorado.edu Thiophene derivatives are an important class of heterocycles that are frequently included in these libraries due to their presence in many pharmacologically active compounds. derpharmachemica.com By screening libraries containing derivatives of this compound, researchers can quickly identify compounds with interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. ontosight.ai The hits from these screens can then be further optimized through medicinal chemistry efforts to develop new therapeutic agents.

| HTS Component | Description | Relevance to this compound |

| Compound Libraries | Large collections of diverse chemical compounds used for screening. thermofisher.comstanford.educolorado.edu | Libraries can be designed to include a variety of derivatives of the title compound. |

| Screening Assays | Biological tests configured for rapid, automated testing of many compounds. | Can be used to identify derivatives with specific biological activities. |

| Hit Identification | The process of identifying active compounds from a screening campaign. | Provides starting points for the development of new drugs or other bioactive agents. |

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce the environmental impact of chemical manufacturing. For the synthesis and derivatization of this compound and its analogs, several green chemistry approaches are being explored.

One key area of focus is the use of environmentally friendly solvents. nih.gov Reactions can be designed to be performed in water or ethanol (B145695), which are much less toxic and more sustainable than many traditional organic solvents. mdpi.comnih.gov Metal-free synthetic methodologies are also being developed to avoid the use of potentially toxic and expensive metal catalysts. nih.gov

Other green chemistry strategies include "telescoping" reactions, where multiple synthetic steps are combined into a single pot without isolating intermediates. acs.org This reduces waste and improves efficiency. The use of milder reaction conditions and non-toxic reagents, such as using sodium halides as a source of electrophilic halogens, also contributes to the development of more sustainable synthetic processes. nih.gov

| Green Chemistry Principle | Application in Thiophene Synthesis | Benefit |

| Use of Safer Solvents | Performing reactions in water or ethanol. mdpi.comnih.gov | Reduces the use of hazardous and volatile organic compounds. |

| Catalysis | Development of metal-free synthetic routes. nih.gov | Avoids the use of toxic and expensive heavy metals. |

| Designing for Energy Efficiency | Shortened reaction times through optimized conditions. rsc.org | Reduces energy consumption and improves process efficiency. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. | Reduces reliance on petrochemicals. |

Prospects for Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby improving efficacy and reducing side effects. Thiophene-based molecules are being investigated for their potential use in targeted drug delivery systems.

One approach involves the use of thiophene-based lipids to form lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). nih.gov The unique structure of the thiophene core allows for modular design of the lipids, which can influence the delivery efficiency and tissue targeting of the LNPs. nih.gov

Another strategy involves encapsulating thiophene derivatives with anticancer activity into nanocarriers, such as albumin nanoparticles or nanoparticles coated with folic acid. researchgate.netmdpi.com These nanocarriers can selectively target cancer cells, which often overexpress folate receptors, leading to a more targeted delivery of the cytotoxic agent. researchgate.net The carboxylic acid group of this compound could serve as a convenient handle for attaching it to such delivery systems. The development of target-specific linkers is also an active area of research to further enhance the precision of drug delivery. broadpharm.com

| Drug Delivery System | Role of Thiophene Moiety | Therapeutic Goal |

| Lipid Nanoparticles (LNPs) | As a core component of ionizable lipids for mRNA encapsulation. nih.gov | Targeted delivery of mRNA to specific tissues like the lungs and retina. nih.gov |

| Folate Receptor-Targeting Nanocarriers | Encapsulation of cytotoxic thiophene derivatives. researchgate.net | Selective delivery of anticancer agents to tumor cells. researchgate.net |

| Albumin Nanoparticles | Delivery of poorly soluble thiophene derivatives with anticancer activity. mdpi.com | To improve the solubility and tumor bioavailability of therapeutic agents. mdpi.com |

Future Challenges and Opportunities in this compound Research

The exploration of this compound and its derivatives is poised at an exciting juncture, with a landscape rich in potential applications but also marked by specific scientific and technical hurdles. The unique structural characteristics of this molecule—a five-membered aromatic thiophene ring substituted with a bulky isopropyl group and a reactive carboxylic acid moiety—present both distinct opportunities and challenges for chemists and material scientists.

Challenges in Synthesis and Functionalization:

A primary challenge in the broader application of this compound lies in its synthesis and subsequent functionalization. While general methods for the synthesis of thiophene-3-carboxylates exist, achieving high yields and regioselectivity, particularly with specific substitution patterns like the 5-isopropyl group, can be complex. researchgate.net The reactivity of the thiophene ring itself can be a double-edged sword, making it amenable to various reactions but also susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or oxidizing agents. numberanalytics.com

Furthermore, the steric hindrance imposed by the isopropyl group at the 5-position can influence the reactivity of the adjacent positions on the thiophene ring and the carboxylic acid at the 3-position. This can complicate subsequent derivatization efforts, such as amidation or esterification, potentially requiring harsher reaction conditions or more sophisticated catalytic systems to achieve desired transformations. Overcoming these synthetic challenges to allow for the efficient and scalable production of this compound and its derivatives is a critical step for its future utilization.

Another significant challenge is the potential toxicity associated with some thiophene derivatives. numberanalytics.com As research progresses towards biological applications, a thorough understanding and mitigation of any potential adverse biological effects will be paramount for the development of safe and effective therapeutic agents or other materials intended for human or environmental contact.

Opportunities in Medicinal Chemistry and Pharmacology:

Despite the challenges, the structural motifs present in this compound offer substantial opportunities, particularly in the realm of medicinal chemistry. The thiophene core is a well-established pharmacophore found in a variety of approved drugs, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The carboxylic acid group provides a handle for forming various derivatives, such as amides and esters, which can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

The isopropyl group, while presenting synthetic challenges, also offers a key opportunity for rational drug design. Its lipophilicity can enhance membrane permeability and influence how the molecule interacts with biological targets. By systematically modifying the substituents on the thiophene ring, including the alkyl group at the 5-position, researchers can fine-tune the electronic and steric properties of the molecule to optimize its binding affinity and selectivity for specific enzymes or receptors. This opens avenues for the development of novel therapeutic agents with improved efficacy and reduced side effects. For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have shown promise as highly selective cytostatic agents against various cancer cell lines. nih.gov

Opportunities in Materials Science and Organic Electronics:

The field of materials science, particularly organic electronics, represents another fertile ground for future research into this compound. Thiophene-based materials are renowned for their excellent electronic and optical properties, making them key components in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). mdpi.comwiley.com The π-conjugated system of the thiophene ring facilitates charge transport, a crucial characteristic for these applications. mdpi.com

Future research could focus on synthesizing oligomers and polymers incorporating the this compound unit to investigate how this specific substitution pattern impacts the material's solubility, processability, and electronic properties. The development of new synthetic methodologies for creating well-defined, regioregular polymers based on this monomer is a key area of opportunity. rsc.org

Opportunities in Catalysis:

Thiophene derivatives have also demonstrated potential as ligands in organometallic chemistry and catalysis. nih.gov The sulfur atom in the thiophene ring can coordinate to metal centers, and the electronic properties of the ring can be tuned by substituents. The carboxylic acid group of this compound could be used to create bidentate or polydentate ligands, potentially leading to novel catalysts with unique reactivity and selectivity. For example, thiophene-functionalized metal-organic frameworks (MOFs) have been explored as heterogeneous catalysts for CO2 conversion. acs.org Investigating the coordination chemistry of this compound with various transition metals could unveil new catalytic systems for a range of organic transformations.

The table below summarizes the key future challenges and opportunities in the research of this compound.

| Research Area | Future Challenges | Future Opportunities |

| Synthesis & Functionalization | - Achieving high yields and regioselectivity. researchgate.net- Ring stability under various reaction conditions. numberanalytics.com- Steric hindrance from the isopropyl group. | - Development of novel and efficient synthetic routes.- Exploration of advanced catalytic systems for derivatization. |

| Medicinal Chemistry | - Potential toxicity of thiophene derivatives. numberanalytics.com | - Design of novel therapeutic agents (e.g., anticancer, antimicrobial). ontosight.ainih.gov- Fine-tuning of pharmacokinetic properties through derivatization.- Leveraging the isopropyl group for enhanced biological interactions. |

| Materials Science | - Controlling solid-state packing and morphology.- Ensuring long-term device stability. mdpi.com | - Development of new organic electronic materials (OPVs, OFETs, OLEDs). mdpi.comwiley.com- Tuning electronic properties through substitution.- Creation of functional polymers and surface modifications. mdpi.com |

| Catalysis | - Understanding the coordination chemistry of the molecule. | - Design of novel ligands for organometallic catalysts. nih.gov- Development of new catalytic systems for organic synthesis.- Exploration in heterogeneous catalysis, such as in MOFs. acs.org |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Isopropylthiophene-3-carboxylic acid?

- Methodological Answer : The synthesis typically involves functionalization of the thiophene ring. A common approach is the introduction of the isopropyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated thiophene precursors . Subsequent carboxylation at the 3-position can be achieved through lithiation followed by carbon dioxide quenching or via oxidation of a methyl group using KMnO₄ under controlled conditions . Purification often employs reverse-phase chromatography or recrystallization from ethanol/water mixtures .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Moisture-sensitive derivatives require desiccants like silica gel. Long-term stability tests should include periodic HPLC analysis to monitor degradation (e.g., decarboxylation or oxidation) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions. Compare chemical shifts with analogous thiophene derivatives (e.g., δ ~12.5 ppm for carboxylic protons) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (expected m/z ≈ 198.24 for C₉H₁₀O₃S) .

- FT-IR : Confirm carboxylate C=O stretching (~1700 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or cellular models. Conduct orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and validate purity via HPLC (>98%). Compare results under standardized conditions (e.g., pH 7.4 buffer, 37°C) . Use structure-activity relationship (SAR) studies to isolate the pharmacophore’s role .

Q. What strategies improve synthetic yield in multi-step routes?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1.2 eq. isopropylating agent) and use catalysts like Pd(PPh₃)₄ for coupling steps . Intermediate purification via flash chromatography reduces side products. Monitor reaction progress with TLC (silica gel, UV visualization) and employ microwave-assisted synthesis for time-sensitive steps .

Q. How does the isopropyl group affect the compound’s electronic properties?

- Methodological Answer : Perform computational modeling (DFT or MD simulations) to assess steric and electronic effects. The isopropyl group increases electron density at the thiophene ring via inductive effects, altering reactivity in electrophilic substitutions. Experimentally, compare reaction rates with non-substituted analogs in bromination or nitration assays .

Data Analysis & Experimental Design

Q. How to design assays for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer : Use fluorescence-based assays (e.g., fluorogenic substrates) for real-time monitoring of enzyme activity. Include positive controls (e.g., known inhibitors) and negative controls (DMSO vehicle). Perform dose-response curves (1 nM–100 µM) to calculate IC₅₀ values. Validate results with SPR (surface plasmon resonance) for binding affinity .

Q. What are best practices for analyzing stability under physiological conditions?

- Methodological Answer : Incubate the compound in simulated biological fluids (e.g., PBS, human serum) at 37°C. Analyze degradation products via LC-MS/MS at 0, 6, 12, and 24-hour intervals. Adjust pH (2.0–7.4) to mimic gastrointestinal vs. systemic environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.